N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide
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Overview
Description
N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the pyrazine ring and the azabicyclo nonane structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a pyrazine derivative with an appropriate azabicyclo nonane precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[3.2.2]nonane: A similar compound with a different substitution pattern, often used in the synthesis of switchable materials.
2-Azabicyclo[3.3.1]nonane: Another related compound with a different bicyclic structure, studied for its biological activities.
Uniqueness
N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide is unique due to its specific combination of the pyrazine ring and the azabicyclo nonane structure. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
142564-99-6 |
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Molecular Formula |
C15H21N5S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide |
InChI |
InChI=1S/C15H21N5S/c1-11(14-8-16-6-7-17-14)18-19-15(21)20-9-12-2-3-13(10-20)5-4-12/h6-8,12-13H,2-5,9-10H2,1H3,(H,19,21)/b18-11+ |
InChI Key |
HCNCHPUSRLRNJS-WOJGMQOQSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N1CC2CCC(C1)CC2)/C3=NC=CN=C3 |
Canonical SMILES |
CC(=NNC(=S)N1CC2CCC(C1)CC2)C3=NC=CN=C3 |
Origin of Product |
United States |
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